4-{[(4-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride
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Overview
Description
4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is a chemical compound known for its role as a serine protease inhibitor. It is widely used in biochemical research due to its ability to inhibit enzymes such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminophenylacetic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Scientific Research Applications
4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition, particularly for serine proteases.
Industry: It is used in the production of pharmaceuticals and as a stabilizer in certain formulations.
Mechanism of Action
The compound exerts its effects by irreversibly inhibiting serine proteases. It reacts with the hydroxyl group of the active site serine residue to form a stable sulfonyl enzyme derivative. This inhibition prevents the protease from catalyzing its substrate, effectively blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Phenylmethanesulfonyl fluoride (PMSF): Another serine protease inhibitor with similar inhibitory properties but higher toxicity.
Diisopropylfluorophosphate (DFP): A potent inhibitor with a broader range of enzyme targets but also higher toxicity.
Uniqueness
4-(2-(4-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride is unique due to its lower toxicity and higher water solubility compared to PMSF and DFP. These properties make it a safer and more versatile option for various research applications .
Properties
CAS No. |
19188-73-9 |
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Molecular Formula |
C14H13FN2O3S |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[[2-(4-aminophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H13FN2O3S/c15-21(19,20)13-7-5-12(6-8-13)17-14(18)9-10-1-3-11(16)4-2-10/h1-8H,9,16H2,(H,17,18) |
InChI Key |
JBKZOUTUGPGKER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
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